molecular formula C8H9N3 B110949 3-Amino-7-methyl-1H-indazole CAS No. 1000343-59-8

3-Amino-7-methyl-1H-indazole

Cat. No.: B110949
CAS No.: 1000343-59-8
M. Wt: 147.18 g/mol
InChI Key: JYTHNNWTAZPKPW-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of an amino group at the 3-position and a methyl group at the 7-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with hydrazine hydrate in the presence of a catalyst can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of halogenated or sulfonated indazole derivatives.

Scientific Research Applications

3-Amino-7-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-indazole: Lacks the methyl group at the 7-position.

    7-Methyl-1H-indazole: Lacks the amino group at the 3-position.

    3-Nitro-7-methyl-1H-indazole: Contains a nitro group instead of an amino group at the 3-position.

Uniqueness

3-Amino-7-methyl-1H-indazole is unique due to the presence of both the amino group at the 3-position and the methyl group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHNNWTAZPKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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